molecular formula C10H11ClFN3S B6156217 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1228880-45-2

2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride

Cat. No.: B6156217
CAS No.: 1228880-45-2
M. Wt: 259.7
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Description

2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a thiadiazole ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative, such as 4-fluorobenzoic acid, under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Attachment of the Ethanamine Group: The thiadiazole intermediate is then reacted with an appropriate alkylating agent, such as ethyl bromoacetate, to introduce the ethanamine group. This step is usually carried out in the presence of a base like potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory and anticancer effects. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride
  • 2-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride
  • 2-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride

Uniqueness

2-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its bioavailability and efficacy in biological systems compared to its analogs.

Properties

CAS No.

1228880-45-2

Molecular Formula

C10H11ClFN3S

Molecular Weight

259.7

Purity

95

Origin of Product

United States

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